molecular formula C23H19BrN2O6S3 B11438637 2-((4-((4-bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

2-((4-((4-bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B11438637
M. Wt: 595.5 g/mol
InChI Key: PIDHOLPALUIODY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(4-BROMOBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound that features a variety of functional groups, including bromobenzenesulfonyl, thiophene, oxazole, and dimethoxyphenyl

Preparation Methods

The synthesis of 2-{[4-(4-BROMOBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE involves multiple steps, starting with the preparation of key intermediates. One common route involves the following steps:

  • Synthesis of 4-(4-BROMOBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE: : This intermediate can be synthesized by reacting 4-bromobenzenesulfonyl chloride with thiophene-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

  • Formation of the Final Compound: : The intermediate is then reacted with N-(2,4-dimethoxyphenyl)acetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Chemical Reactions Analysis

2-{[4-(4-BROMOBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The bromobenzenesulfonyl group can be reduced to a benzenesulfonyl group using reducing agents like sodium borohydride.

  • Substitution: : The bromine atom in the bromobenzenesulfonyl group can be substituted with various nucleophiles such as amines or thiols under appropriate conditions.

Scientific Research Applications

This compound has several scientific research applications:

  • Medicinal Chemistry: : It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

  • Materials Science: : The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

  • Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-{[4-(4-BROMOBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include:

  • 2-{[4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE: : This compound features a furan ring instead of a thiophene ring, which may result in different electronic properties and reactivity.

  • 2-{[4-(4-BROMOBENZENESULFONYL)-2-(PYRIDIN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE: : The presence of a pyridine ring can influence the compound’s basicity and coordination chemistry.

  • 2-{[4-(4-BROMOBENZENESULFONYL)-2-(BENZOTHIAZOL-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE: : The benzothiazole ring introduces additional sulfur and nitrogen atoms, potentially affecting the compound’s biological activity and stability.

Properties

Molecular Formula

C23H19BrN2O6S3

Molecular Weight

595.5 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C23H19BrN2O6S3/c1-30-15-7-10-17(18(12-15)31-2)25-20(27)13-34-23-22(26-21(32-23)19-4-3-11-33-19)35(28,29)16-8-5-14(24)6-9-16/h3-12H,13H2,1-2H3,(H,25,27)

InChI Key

PIDHOLPALUIODY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.